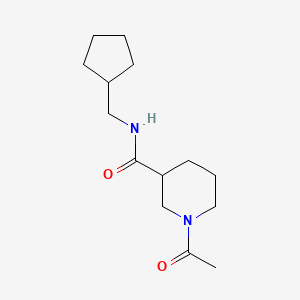
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as CERC-501, is a small molecule drug candidate that has shown potential in treating various neurological and psychiatric disorders. It belongs to the class of compounds known as kappa opioid receptor antagonists and has been studied extensively for its therapeutic properties.
作用機序
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide works by blocking the kappa opioid receptor, which is involved in the regulation of stress, anxiety, and mood. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can reduce the negative effects of stress and anxiety, and improve mood and motivation. It has also been shown to have a modulatory effect on dopamine release, which is involved in reward processing and addiction.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of stress and anxiety responses, improvement in mood and motivation, and reduction in drug-seeking behavior. It has also been shown to have a modulatory effect on dopamine release, which is involved in reward processing and addiction.
実験室実験の利点と制限
One of the advantages of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is its high affinity for the kappa opioid receptor, which makes it a potent and selective antagonist. This allows for precise modulation of the receptor and reduces the potential for off-target effects. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. It is also important to study the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide to optimize dosing and administration. Additionally, the development of more soluble analogs of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can improve its bioavailability and make it more suitable for in vivo studies. Finally, the investigation of the safety and tolerability of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is important for its eventual use in clinical trials.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that start with the preparation of the starting material, 2,3-dihydro-1H-indene-5-carboxylic acid. This is followed by the formation of an amide bond with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, and subsequent reduction of the ketone group using sodium borohydride. The final step involves the protection of the amine group using tert-butyloxycarbonyl (Boc) to yield the final product, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of mood, stress, and reward. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has the potential to modulate these processes and provide therapeutic benefits.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-10-14(8-15(18)19)16(20)17-9-11-5-6-12-3-2-4-13(12)7-11/h5-7,14H,2-4,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJVQXHHMCGAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)



![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
